Prop-2-yn-1-yl furan-2-carboxylate
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Overview
Description
Prop-2-yn-1-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a prop-2-yn-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
Furan-2-carboxylic acid+Propargyl alcoholCatalystProp-2-yn-1-yl furan-2-carboxylate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce prop-2-yn-1-yl furan-2-carbinol.
Scientific Research Applications
Prop-2-yn-1-yl furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of prop-2-yn-1-yl furan-2-carboxylate.
Propargyl alcohol: Another precursor used in the esterification reaction.
Methyl furan-2-carboxylate: A similar ester derivative with a
Properties
CAS No. |
83133-06-6 |
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Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
prop-2-ynyl furan-2-carboxylate |
InChI |
InChI=1S/C8H6O3/c1-2-5-11-8(9)7-4-3-6-10-7/h1,3-4,6H,5H2 |
InChI Key |
KURJAKWCBGPFNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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